Specific Scientific Field: Organic Chemistry
Summary of the Application: Ethynyl(diphenyl)phosphine Oxide is used in the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . This process involves a copper (I)-catalyzed azide–alkyne cycloaddition .
Methods of Application or Experimental Procedures: The process involves the use of newly developed chiral pyridinebisoxazolines (PYBOX) bearing a bulky C4 shielding group . This group plays a crucial role in achieving excellent enantioselectivity while suppressing side bis-triazoles formation in desymmetrizing prochiral diethynylphosphine oxides . By tuning the size of the C4 shielding group, it is possible to achieve excellent remote enantiofacial control in desymmetrizing phosphole oxide-diynes with the prochiral P-center farther from the ethynyl group by four covalent bonds .
Results or Outcomes: The result of this process is the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . These resulting chiral ethynylphosphine oxides are versatile P-chiral synthons, which can undergo a number of diversifying reactions to enrich structural diversity .
Specific Scientific Field: Organophosphorus Chemistry
Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found extensive applications in various fields, including transition metal catalysis and organocatalysis .
Methods of Application or Experimental Procedures: The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .
Results or Outcomes: The result of this process is the synthesis of new phosphines of various structures . These phosphines can be used in a wide range of applications, including the design of new phosphines of various structures and the tuning of their properties .
Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of a Ni/Zn catalyst .
Methods of Application or Experimental Procedures: The cross-coupling reaction involves the use of Ethynyl(diphenyl)phosphine Oxide and aryl halides in the presence of a Ni/Zn catalyst .
Results or Outcomes: The result of this process is the synthesis of various organophosphorus compounds . These compounds can be used in a wide range of applications, including the preparation of new porous organic ligands .
Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the preparation of PEGylated phosphine ligands for palladium-catalyzed cross-coupling reactions .
Methods of Application or Experimental Procedures: This synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This route was used for the preparation of 4-phosphinophenols .
Results or Outcomes: The result of this process is the synthesis of new PEGylated phosphine ligands . These ligands can be used in palladium-catalyzed cross-coupling reactions .
Specific Scientific Field: Inorganic Chemistry
Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of luminescent copper (I) complexes .
Methods of Application or Experimental Procedures: The synthesis involves the use of bis(2-dimethylaminophenyl)phenylphosphine as a tridentate NPN ligand .
Results or Outcomes: The result of this process is the synthesis of hexanuclear copper (I) iodide nanoclusters demonstrating a tunable blue to white to yellow emission .
Ethynyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₄H₁₁OP and a molecular weight of 226.21 g/mol. It features a phosphine oxide functional group attached to two phenyl rings and an ethynyl group. This compound is recognized for its unique reactivity and versatility in various chemical transformations, particularly in organic synthesis.
As a protecting group, Ph2P(O) functions by reversibly binding to the terminal alkyne, shielding it from reactive species that might otherwise participate in unwanted side reactions. This allows for selective modification of other functional groups within the molecule. The specific mechanism of removal likely involves the cleavage of the P-C bond under specific reaction conditions [].
Several methods have been developed for synthesizing ethynyl(diphenyl)phosphine oxide:
Ethynyl(diphenyl)phosphine oxide finds applications in various fields:
Interaction studies involving ethynyl(diphenyl)phosphine oxide primarily focus on its reactivity with other chemical species. For instance, experiments have shown that it reacts preferentially with electron-deficient alkynes compared to electron-rich ones, indicating its selectivity based on electronic properties . Such studies are crucial for understanding its behavior in various chemical environments.
Ethynyl(diphenyl)phosphine oxide shares similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine Oxide | Phosphine Oxide | Lacks ethynyl group; used widely in organic synthesis. |
Triethylphosphine Oxide | Phosphine Oxide | Contains ethyl groups; different steric properties. |
Phenylacetylene Phosphine | Alkyne-Phosphine | Contains alkyne but lacks diphenyl substituents. |
2-Ethynylphenyl(diaryl)phosphine Oxide | Similar structure | Directly synthesized from triflates; higher complexity. |
Ethynyl(diphenyl)phosphine oxide is unique due to its combination of an ethynyl group with diphenyl substituents, which enhances its reactivity and potential applications in organic synthesis and catalysis. Its ability to participate in hydrophosphorylation reactions distinguishes it from other similar compounds that may not exhibit such reactivity under comparable conditions.
Irritant